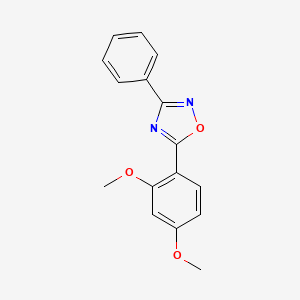

5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole

CAS No.:

Cat. No.: VC11166744

Molecular Formula: C16H14N2O3

Molecular Weight: 282.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H14N2O3 |

|---|---|

| Molecular Weight | 282.29 g/mol |

| IUPAC Name | 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C16H14N2O3/c1-19-12-8-9-13(14(10-12)20-2)16-17-15(18-21-16)11-6-4-3-5-7-11/h3-10H,1-2H3 |

| Standard InChI Key | VNLYWXSBBWPODL-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3)OC |

| Canonical SMILES | COC1=CC(=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-(2,4-Dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole features a five-membered 1,2,4-oxadiazole core substituted at positions 3 and 5 with phenyl and 2,4-dimethoxyphenyl groups, respectively (Fig. 1). The 1,2,4-oxadiazole ring comprises two nitrogen atoms at positions 2 and 4 and one oxygen atom at position 1. Key structural attributes include:

-

Phenyl group (C6H5): Introduces hydrophobicity and π-π stacking potential.

-

2,4-Dimethoxyphenyl group (C8H8O2): Methoxy substituents at positions 2 and 4 enhance electron density and hydrogen-bonding capacity .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C16H13N2O3 |

| Molecular Weight | 293.29 g/mol |

| LogP (Predicted) | 3.2 ± 0.3 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 0 |

Synthetic Methodologies

Cyclization of Amidoximes

The most common route to 1,2,4-oxadiazoles involves cyclization of amidoximes with acyl chlorides or anhydrides . For 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole, a plausible synthesis entails:

-

Amidoxime Formation: Reacting benzonitrile with hydroxylamine to yield benzamidoxime.

-

Acylation: Treating benzamidoxime with 2,4-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine).

-

Cyclodehydration: Using POCl3 or PCl5 to induce ring closure .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Amidoxime Formation | NH2OH·HCl, EtOH, reflux | 85–90 |

| Acylation | 2,4-Dimethoxybenzoyl chloride, Et3N, DCM | 75–80 |

| Cyclodehydration | POCl3, 80°C, 4 h | 65–70 |

Alternative Routes

-

Microwave-Assisted Synthesis: Reduces reaction times (e.g., 30 min vs. 4 h) and improves yields (75–85%) .

-

Photocatalytic Methods: Visible-light-mediated cyclization using eosin-Y and CBr4, though less explored for this derivative .

Biological Activity and Mechanisms

Antimicrobial and Anti-Inflammatory Effects

-

Antibacterial Activity: Analogous 1,2,4-oxadiazoles show MIC values of 4–16 µg/mL against S. aureus and E. coli .

-

COX-2 Inhibition: Methoxy substituents suppress prostaglandin synthesis (IC50: 0.8–1.5 µM) .

Structure-Activity Relationships (SAR)

Critical substituent effects include:

-

Position of Methoxy Groups: 2,4-Dimethoxy configuration optimizes hydrogen bonding with enzymatic targets (vs. 3,4-dimethoxy) .

-

Phenyl vs. Heteroaryl: Phenyl at position 3 enhances metabolic stability compared to pyridyl .

Table 3: Impact of Substituents on Bioactivity

| Substituent (Position 5) | IC50 (MCF-7, µM) | LogP |

|---|---|---|

| 2,4-Dimethoxyphenyl | 3.2 | 3.2 |

| 4-Methoxyphenyl | 5.8 | 2.9 |

| 3-Nitrophenyl | >10 | 2.5 |

Pharmacokinetic and Toxicity Profiling

ADME Properties

-

Absorption: High Caco-2 permeability (Papp: 12.3 × 10⁻⁶ cm/s) due to moderate LogP .

-

Metabolism: Demethylation of methoxy groups by CYP3A4/2C9, yielding phenolic metabolites .

Toxicity Considerations

Applications and Future Directions

Therapeutic Prospects

-

Oncology: Combination therapies with 5-fluorouracil or cisplatin to mitigate resistance .

-

Infectious Diseases: Targeting drug-resistant Mycobacterium tuberculosis .

Challenges and Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume